Cas no 2171722-53-3 (3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid)

3-{(Benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid is a specialized chiral intermediate used in organic synthesis, particularly in the preparation of peptidomimetics and bioactive compounds. Its structure features a benzyloxycarbonyl (Cbz) protecting group, ensuring selective reactivity in multi-step syntheses, while the tetrahydropyran (oxan-2-yl) moiety contributes to stereochemical control. The carboxylic acid functionality allows for further derivatization, making it valuable in pharmaceutical and medicinal chemistry research. This compound is particularly useful in the synthesis of constrained amino acid analogs, where its rigid cyclic ether group enhances conformational stability. High purity and well-defined stereochemistry ensure reproducibility in complex synthetic routes.
3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid structure
2171722-53-3 structure
商品名:3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid
CAS番号:2171722-53-3
MF:C16H21NO5
メガワット:307.341645002365
CID:6135527
PubChem ID:165519293

3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid
    • 2171722-53-3
    • 3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
    • EN300-1285525
    • インチ: 1S/C16H21NO5/c18-15(19)10-13(14-8-4-5-9-21-14)17-16(20)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,20)(H,18,19)
    • InChIKey: RXIRPXZCBJGGPF-UHFFFAOYSA-N
    • ほほえんだ: O1CCCCC1C(CC(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 307.14197277g/mol
  • どういたいしつりょう: 307.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 368
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1285525-50mg
3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2171722-53-3
50mg
$647.0 2023-10-01
Enamine
EN300-1285525-250mg
3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2171722-53-3
250mg
$708.0 2023-10-01
Enamine
EN300-1285525-1000mg
3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2171722-53-3
1000mg
$770.0 2023-10-01
Enamine
EN300-1285525-1.0g
3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2171722-53-3
1g
$0.0 2023-06-07
Enamine
EN300-1285525-100mg
3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2171722-53-3
100mg
$678.0 2023-10-01
Enamine
EN300-1285525-10000mg
3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2171722-53-3
10000mg
$3315.0 2023-10-01
Enamine
EN300-1285525-500mg
3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2171722-53-3
500mg
$739.0 2023-10-01
Enamine
EN300-1285525-2500mg
3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2171722-53-3
2500mg
$1509.0 2023-10-01
Enamine
EN300-1285525-5000mg
3-{[(benzyloxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2171722-53-3
5000mg
$2235.0 2023-10-01

3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid 関連文献

3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acidに関する追加情報

Comprehensive Overview of 3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid (CAS No. 2171722-53-3)

The compound 3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid (CAS No. 2171722-53-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a benzyloxycarbonyl (Cbz) protecting group and a tetrahydropyran (oxan) ring, makes it a valuable intermediate in peptide synthesis and drug development. Researchers are increasingly exploring its applications in protease inhibition and bioconjugation, aligning with the growing demand for targeted therapies and precision medicine.

One of the key reasons for the rising interest in 3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid is its role in peptide-based drug design. The Cbz group is widely used to protect amines during solid-phase peptide synthesis (SPPS), a technique critical for developing therapeutics like GLP-1 analogs and anticancer peptides. This aligns with current trends in personalized medicine, where users frequently search for terms such as "peptide therapeutics 2024" or "Cbz-protected amino acids". The compound’s oxan-2-yl moiety further enhances its stability, making it suitable for prodrug formulations—a hot topic in drug delivery optimization.

From a synthetic chemistry perspective, CAS 2171722-53-3 exemplifies the convergence of carbamate chemistry and heterocyclic scaffolds. The benzyloxycarbonylamino group is pivotal for N-terminal protection, while the oxan-2-yl ring contributes to lipophilicity—a property often queried in searches like "improving drug bioavailability". Recent studies highlight its utility in enzyme substrate mimics, particularly for serine hydrolases, which are targeted in metabolic disorder treatments. This positions the compound as a versatile tool for high-throughput screening (HTS) platforms, a trending topic in AI-driven drug discovery.

The 3-(oxan-2-yl)propanoic acid segment of the molecule also offers intriguing structure-activity relationship (SAR) insights. Its semi-rigid cyclic ether structure can influence conformational stability, a factor critical for GPCR-targeted drugs—a frequent search term among medicinal chemists. Additionally, the compound’s carboxylic acid functionality enables bioconjugation via amide coupling, relevant to ADC (antibody-drug conjugate) development, a field exploding with innovations in oncology.

Environmental and regulatory considerations further enhance the appeal of 3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid. Unlike some traditional protecting groups, the Cbz group can be removed under mild hydrogenolysis conditions, reducing the need for harsh reagents—a priority in green chemistry initiatives. Searches for "sustainable peptide synthesis" or "eco-friendly protecting groups" reflect this shift, making CAS 2171722-53-3 a future-forward choice.

In analytical applications, this compound’s chromatographic behavior is noteworthy. Its UV-active benzyl moiety allows for easy detection via HPLC, addressing common queries like "HPLC methods for protected amino acids". The oxan ring also provides a distinct NMR fingerprint, useful for structural verification—an essential step in QC/QA protocols for pharmaceutical intermediates.

Looking ahead, 3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid is poised to play a role in next-generation biotherapeutics. Its compatibility with click chemistry (e.g., azide-alkyne cycloaddition) positions it well for ligand discovery, a trending area in chemical biology. As researchers increasingly search for "multifunctional building blocks" and "scaffold diversity in drug design", this compound’s profile meets both technical and strategic needs.

In summary, CAS 2171722-53-3 represents a nexus of peptide chemistry, prodrug engineering, and sustainable synthesis. Its structural features answer pressing industry demands while aligning with search trends like "advanced intermediates for peptide drugs" and "Cbz-group applications". As the pharmaceutical landscape evolves toward complex molecules and targeted delivery, this compound’s versatility ensures its continued relevance in cutting-edge research.

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